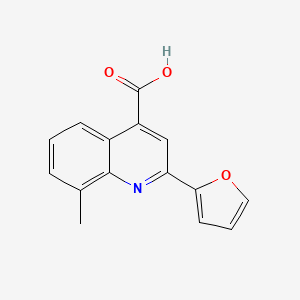

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKBIVUDNKUHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225485 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438228-40-1 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438228-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

科学研究应用

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid exhibits significant antimicrobial properties. Its mechanism likely involves intercalation with DNA and interaction with bacterial enzymes, leading to cell death. Case studies have demonstrated its efficacy against various strains of bacteria, including resistant forms.

- Anticancer Potential : This compound has been evaluated for anticancer activity, showing promise in inhibiting tumor cell proliferation. The dual action of the furan and quinoline moieties enhances its ability to disrupt cellular processes associated with cancer growth .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. It appears to modulate inflammatory pathways by inhibiting specific cytokines .

Agricultural Science

In agricultural applications, this compound has been investigated as a potential pesticide or herbicide. Its unique structure allows it to interact with plant biochemical pathways, potentially leading to increased resistance against pests or diseases .

Materials Science

The compound's properties have also been explored in materials science, particularly in developing polymers or coatings with enhanced chemical stability and biological compatibility. Its incorporation into materials can improve their performance in biomedical applications, such as drug delivery systems .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of this compound revealed that modifications to the furan ring significantly enhanced its antimicrobial activity against Gram-positive bacteria. The study utilized both in vitro and in vivo models to assess efficacy .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for further development in cancer therapeutics .

- Agricultural Applications : Field trials assessing the use of this compound as a biopesticide showed promising results in reducing pest populations while maintaining crop health, suggesting its viability as an environmentally friendly alternative to synthetic pesticides .

作用机制

The mechanism of action of 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can form reactive intermediates that interact with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituents at positions 2 and 7. Key structural analogues include:

Key Observations :

- Furyl vs. However, phenyl derivatives exhibit higher lipophilicity, which could improve membrane permeability .

- Methyl at Position 8: The methyl group likely reduces aqueous solubility but may stabilize the quinoline core against metabolic degradation .

Comparison :

- Ru-Catalyzed Arylation : Offers high regioselectivity and yield (>85%) but requires specialized catalysts .

- Doebner Reaction : Versatile for introducing phenyl groups but involves multiple purification steps .

- Multicomponent Reactions : Ideal for furyl-containing derivatives but may lack control over regiochemistry .

Antibacterial Activity:

- 2-Phenyl Derivatives : Exhibit MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli .

- Furyl Derivatives: Limited direct data, but furyl-substituted quinolones in other studies show enhanced cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cells) .

Cytotoxicity:

- 6-Fluoro-quinolone 3-carboxylic acid derivatives: Demonstrated improved cytotoxic activity when substituted with N-2-(2-furyl)ethyl piperazinyl groups, suggesting furyl’s role in targeting DNA topoisomerases .

Physicochemical Properties

Key Insights :

生物活性

2-(2-Furyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring system with a furan substituent, which is crucial for its biological activity. The presence of the carboxylic acid group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 64 μg/mL |

| Compound B | E. coli | 128 μg/mL |

| This compound | MRSA | >256 μg/mL |

These results suggest that while some derivatives show promising activity, others may require further optimization to enhance their efficacy against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. For example, studies have shown that certain quinoline-4-carboxylic acid derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression.

Case Study:

A study evaluated the effects of a related compound on MCF-7 breast cancer cells, demonstrating that it could arrest the cell cycle at the G1 phase and induce apoptosis at an IC50 value of approximately 168.78 µM . Such findings highlight the potential of these compounds in cancer therapeutics.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds within this chemical class have also been investigated for their anti-inflammatory effects. The ability to inhibit key inflammatory pathways makes these compounds candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to altered metabolism of various substrates.

- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting gene expression and cellular responses.

- Reactive Intermediate Formation : The metabolism of quinoline derivatives can lead to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells or pathogens .

常见问题

Q. What are the optimal synthetic routes for 2-(2-Furyl)-8-methylquinoline-4-carboxylic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling a furan derivative (e.g., 2-furoic acid) with a pre-functionalized quinoline core. Key parameters include:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd for cross-coupling) or acidic/basic conditions (e.g., NaOH/KCO) to promote nucleophilic substitution .

- Temperature control : Reactions often proceed at 80–120°C, with microwave-assisted synthesis reducing time and improving yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor via TLC or HPLC .

- Yield optimization : Vary stoichiometry (1:1.2 molar ratio of quinoline to furan) and solvent polarity (DMF for solubility vs. THF for selectivity) .

Table 1 : Example Reaction Parameters

| Parameter | Range/Option | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(OAc), KCO | Enhances coupling efficiency |

| Solvent | DMF, THF, EtOH | DMF improves solubility |

| Temperature | 80–120°C | Higher temps accelerate kinetics |

| Reaction Time | 6–24 hours | Microwave: 1–2 hours |

Q. How can researchers reliably characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., furyl proton signals at δ 6.5–7.5 ppm; quinoline methyl at δ 2.5–3.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 298.1 for CHNO) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

- HPLC-PDA : Assess purity (>95% by area normalization) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

- Methodological Answer :

- Systematic substitution : Modify the furyl group (e.g., 3-furyl, thienyl) or quinoline methyl group (e.g., ethyl, Cl) to assess electronic/steric effects .

- In silico docking : Use AutoDock Vina to predict binding affinities for targets like DNA gyrase or kinases .

- Pharmacophore modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproducibility checks : Repeat assays under standardized conditions (e.g., same cell passage number, solvent controls) .

- Meta-analysis : Compare data across analogs (e.g., 8-methyl vs. 8-Cl quinolines) to identify trends .

- Mechanistic studies : Use CRISPR-edited cell lines or knockout models to isolate target pathways .

Q. What strategies are effective for computational modeling of its pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- MD simulations : GROMACS for solvation dynamics and stability in biological membranes .

- Metabolite prediction : Use GLORY or similar platforms to identify potential oxidation/reduction sites (e.g., furan ring oxidation) .

Q. How can regioselective modifications be achieved at the quinoline 4-carboxylic acid position?

- Methodological Answer :

- Protecting groups : Use tert-butyl esters to block the carboxylic acid during substitutions .

- Directed ortho-metalation : Employ LDA (Lithium Diisopropylamide) to functionalize adjacent positions .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps .

- Waste disposal : Neutralize acidic byproducts before aqueous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。